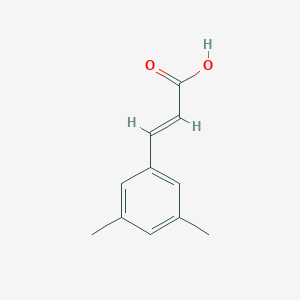

3-(3,5-Dimethylphenyl)prop-2-enoic acid

Descripción

An Overview of Cinnamic Acid Derivatives in Contemporary Research

Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitous in the plant kingdom, found in fruits, vegetables, and honey. nih.govjocpr.com Their fundamental structure, consisting of a benzene (B151609) ring, a propylene (B89431) chain, and a carboxylic acid group, serves as a versatile scaffold for chemical modification. nih.govnih.gov This structural adaptability has made cinnamic acid derivatives a focal point of contemporary chemical and biological research. nih.govnih.gov

These compounds are key intermediates in important biochemical pathways, including the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of a wide array of aromatic compounds in plants. jocpr.com In the realm of medicinal chemistry, both naturally occurring and synthetic cinnamic acid derivatives have demonstrated a broad spectrum of pharmacological activities. science.govresearchgate.net Researchers have reported their potential as antimicrobial, anticancer, antioxidant, anti-inflammatory, and neuroprotective agents. nih.govnih.gov The biological efficacy of these derivatives is often linked to the nature and position of substituents on the phenyl ring, which can significantly enhance or diminish their activity. nih.govnih.gov

The Significance of the (3,5-Dimethylphenyl) Substituent

The substitution pattern on the phenyl ring of a cinnamic acid derivative plays a crucial role in determining its physicochemical properties and, consequently, its biological activity. The (3,5-Dimethylphenyl) substituent, in particular, introduces specific steric and electronic effects that are of significant interest in synthetic and medicinal chemistry.

The two methyl groups at the meta-positions (3 and 5) of the phenyl ring increase the lipophilicity of the molecule. This enhanced fat-solubility can influence how the compound is absorbed, distributed, metabolized, and excreted (ADME) within a biological system. pharmainfonepal.com Furthermore, the presence of these methyl groups provides steric bulk, which can influence the molecule's conformational preferences and its ability to bind to specific biological targets. This steric hindrance can lead to more selective interactions with enzymes or receptors, a desirable trait in drug design.

From a synthetic chemistry perspective, the dimethylphenyl group can direct the course of chemical reactions, influencing the regioselectivity and stereoselectivity of further modifications to the molecule. The electron-donating nature of the methyl groups can also modulate the reactivity of the aromatic ring and the adjacent propenoic acid side chain.

Scope and Current Trends in Scholarly Investigations

Current research on 3-(3,5-Dimethylphenyl)prop-2-enoic acid and its analogs is multifaceted, exploring both its synthesis and potential biological applications. While specific studies on this exact compound are emerging, the broader interest in substituted cinnamic acids provides a framework for its investigation.

One area of focus is the development of efficient synthetic routes to produce 3-(3,5-Dimethylphenyl)prop-2-enoic acid and related compounds. For instance, the Heck reaction, a palladium-catalyzed cross-coupling reaction, is a common method for synthesizing cinnamic acid derivatives. nih.gov Researchers are continually refining these methods to improve yields and reduce environmental impact. nih.gov

In terms of biological activity, investigations are likely to explore its potential as an antiproliferative agent, building on the known anticancer properties of other cinnamic acid derivatives. mdpi.com The unique substitution pattern of 3-(3,5-Dimethylphenyl)prop-2-enoic acid may confer novel or enhanced activity against specific cancer cell lines. Furthermore, given the broad antimicrobial and antioxidant activities of the cinnamic acid class, studies into the efficacy of this particular derivative against various pathogens and its capacity to scavenge free radicals are anticipated. science.govresearchgate.net

The table below provides a summary of the key properties of the parent compound and a related analog.

| Property | 3-(3,5-Dimethylphenyl)prop-2-enoic acid | 3-(3,5-Dimethylphenyl)propanoic acid |

| Chemical Formula | C11H12O2 | C11H14O2 |

| Molecular Weight | 176.21 g/mol | 178.23 g/mol |

| CAS Number | 67688-87-3 | 42287-87-6 |

| Structure | Contains a prop-2-enoic acid (acrylic acid) side chain | Contains a propanoic acid side chain (saturated) |

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCJKIAOBVEDSY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3,5 Dimethylphenyl Prop 2 Enoic Acid

Direct Synthesis Approaches for 3-(3,5-Dimethylphenyl)prop-2-enoic Acid

The construction of the 3-(3,5-Dimethylphenyl)prop-2-enoic acid scaffold is most commonly achieved through condensation reactions that form the characteristic α,β-unsaturated carboxylic acid moiety. These methods typically involve the reaction of a substituted benzaldehyde with a suitable C2-synthon.

Condensation Reactions Utilizing Dimethylbenzaldehyde Precursors

The Perkin and Knoevenagel condensations are classic and effective methods for the synthesis of cinnamic acid derivatives from aromatic aldehydes.

The Perkin reaction involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgscienceinfo.com For the synthesis of 3-(3,5-Dimethylphenyl)prop-2-enoic acid, this would entail the reaction of 3,5-dimethylbenzaldehyde with acetic anhydride and a weak base like sodium acetate. wikipedia.orgjk-sci.com The reaction generally requires elevated temperatures to proceed efficiently. jk-sci.com The mechanism involves the formation of an enolate from the acetic anhydride, which then undergoes an aldol-type condensation with the aldehyde. Subsequent dehydration and hydrolysis yield the final α,β-unsaturated acid. scienceinfo.com

| Reaction | Reactants | Catalyst/Base | Product |

| Perkin Reaction | 3,5-Dimethylbenzaldehyde, Acetic Anhydride | Sodium Acetate | 3-(3,5-Dimethylphenyl)prop-2-enoic acid |

The Knoevenagel condensation , specifically the Doebner modification, is another powerful tool for this transformation. organic-chemistry.orgwikipedia.org This reaction utilizes an aldehyde and a compound with an active methylene group, such as malonic acid, in the presence of a basic catalyst, often pyridine (B92270) or piperidine. organic-chemistry.orgwikipedia.org The condensation of 3,5-dimethylbenzaldehyde with malonic acid, followed by decarboxylation, would yield 3-(3,5-Dimethylphenyl)prop-2-enoic acid. organic-chemistry.orgfhsu.edu This method is often preferred due to its milder reaction conditions compared to the Perkin reaction.

| Reaction | Reactants | Catalyst/Base | Product |

| Knoevenagel Condensation (Doebner Mod.) | 3,5-Dimethylbenzaldehyde, Malonic Acid | Pyridine/Piperidine | 3-(3,5-Dimethylphenyl)prop-2-enoic acid |

Alternative Synthetic Routes to the Propenoic Acid Scaffold

Beyond the classic condensation reactions, other modern synthetic methods can be employed to construct the propenoic acid scaffold, offering different substrate scopes and reaction conditions.

The Wittig reaction provides a versatile route to alkenes by reacting an aldehyde or ketone with a phosphonium ylide. To synthesize 3-(3,5-Dimethylphenyl)prop-2-enoic acid via this method, 3,5-dimethylbenzaldehyde would be reacted with a Wittig reagent bearing a carboxylic acid or a protected carboxylate group, such as (carboxymethylene)triphenylphosphorane.

The Heck reaction , a palladium-catalyzed cross-coupling reaction, can also be utilized. This would involve the coupling of a 3,5-dimethylphenyl halide or triflate with acrylic acid or an acrylate ester, followed by hydrolysis if an ester is used.

Synthesis of Structurally Related Dimethylphenylprop-2-enoic Acids

The synthetic methodologies described above are broadly applicable to the preparation of structurally related isomers.

Preparation of (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic Acid

The synthesis of (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid is well-documented and typically achieved through a condensation reaction. A common method involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid. This reaction is often catalyzed by a base such as piperidine or pyridine and may be performed under reflux conditions to ensure a good yield. Purification of the product is typically achieved through recrystallization.

| Starting Material | Reagent | Reaction Type | Product |

| 3,4-Dimethylbenzaldehyde | Malonic Acid | Knoevenagel Condensation | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid |

Synthesis of 3-(2,5-Dimethylphenyl)prop-2-enoic Acid

Similarly, 3-(2,5-Dimethylphenyl)prop-2-enoic acid can be synthesized from 2,5-dimethylbenzaldehyde using the same condensation strategies. For example, a Claisen-Schmidt (a type of aldol) condensation can be employed, which involves the reaction of an aldehyde with a ketone or, in this case, a related active methylene compound in the presence of a base.

Derivatization Strategies of 3-(3,5-Dimethylphenyl)prop-2-enoic Acid

The carboxylic acid functionality of 3-(3,5-Dimethylphenyl)prop-2-enoic acid allows for a variety of chemical transformations to produce a range of derivatives.

Esterification is a common derivatization reaction. This can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the corresponding ester.

Amide formation is another important derivatization. The carboxylic acid can be converted to its acyl chloride by treatment with a chlorinating agent like thionyl chloride. The resulting 3-(3,5-dimethylphenyl)prop-2-enoyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide. This two-step process is a common and efficient method for amide synthesis.

| Derivative | Reaction | Key Reagents |

| Ester | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amide | Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) |

Amide Formation Pathways, e.g., Carbamide Derivatives

The carboxylic acid moiety of 3-(3,5-dimethylphenyl)prop-2-enoic acid is a versatile functional group that readily participates in amide bond formation. These reactions are fundamental in medicinal chemistry and materials science for modifying the compound's properties. Standard synthetic protocols can be employed to convert the carboxylic acid into a wide range of amides, including carbamide derivatives.

One of the most common strategies involves the activation of the carboxylic acid using a coupling agent, followed by the addition of a primary or secondary amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) are effective for this transformation. The reaction proceeds through an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine, yielding the desired amide under mild conditions.

Alternatively, a two-step procedure can be utilized. The carboxylic acid is first converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(3,5-dimethylphenyl)prop-2-enoyl chloride is then reacted with an appropriate amine, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct, to produce the corresponding amide. This method is particularly useful for less reactive amines.

These synthetic pathways allow for the creation of a diverse library of amide derivatives from 3-(3,5-dimethylphenyl)prop-2-enoic acid, enabling the exploration of their structure-activity relationships in various applications.

Table 1: Representative Amide Derivatives of 3-(3,5-Dimethylphenyl)prop-2-enoic Acid

| Amine Reactant | Product Name | Synthetic Method |

| Aniline | N-phenyl-3-(3,5-dimethylphenyl)propenamide | EDC/HOBt Coupling |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3-(3,5-dimethylphenyl)propenamide | Acid Chloride Method |

| Piperidine | 1-(3-(3,5-dimethylphenyl)prop-2-enoyl)piperidine | EDC/HOBt Coupling |

| Benzylamine | N-benzyl-3-(3,5-dimethylphenyl)propenamide | Acid Chloride Method |

Cyclization Reactions and Heterocyclic Formation

The chemical structure of 3-(3,5-dimethylphenyl)prop-2-enoic acid, featuring both an α,β-unsaturated system and a carboxylic acid, serves as a valuable scaffold for the synthesis of various heterocyclic compounds. These reactions typically involve the participation of the carbon-carbon double bond in cycloaddition or Michael addition-cyclization sequences.

A prominent pathway to heterocyclic structures is through the formation of pyrazoline derivatives. This synthesis first requires the conversion of the α,β-unsaturated acid into a more reactive chalcone-like precursor. The reaction of this precursor with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a suitable solvent like ethanol (B145695) or acetic acid leads to a cyclocondensation reaction. The initial Michael addition of the hydrazine to the β-carbon of the double bond is followed by an intramolecular cyclization and dehydration, yielding the five-membered pyrazoline ring. The substitution on the phenyl ring of the hydrazine reactant can be varied to modulate the properties of the final heterocyclic product.

This synthetic strategy is a cornerstone in the construction of nitrogen-containing heterocycles from α,β-unsaturated carbonyl systems and is directly applicable to derivatives of 3-(3,5-dimethylphenyl)prop-2-enoic acid for creating compounds with potential biological activities.

Table 2: Synthesis of Pyrazoline Derivatives

| Reactant 1 | Reactant 2 | Heterocyclic Product | Reaction Type |

| 3-(3,5-dimethylphenyl)prop-2-enoyl chloride | Hydrazine Hydrate | 5-(3,5-dimethylphenyl)-4,5-dihydro-1H-pyrazol-3-ol | Cyclocondensation |

| N-Phenyl-3-(3,5-dimethylphenyl)propenamide | Phenylhydrazine | 1,5-diphenyl-3-(3,5-dimethylphenyl)-4,5-dihydropyrazole | Cyclocondensation |

Stereoselective Transformations, e.g., Dimerization under UV Irradiation

The photodimerization of cinnamic acids and their derivatives via a [2+2] cycloaddition is a classic example of a stereoselective transformation governed by topochemical principles. When exposed to UV irradiation, particularly in the solid state, 3-(3,5-dimethylphenyl)prop-2-enoic acid is expected to undergo dimerization to form a cyclobutane ring. The stereochemical outcome of this reaction is highly dependent on the crystal packing of the monomer molecules. According to Schmidt's criteria, for a solid-state photochemical reaction to occur, the reactive double bonds must be parallel and within a distance of approximately 4.2 Å.

However, achieving high stereoselectivity can be challenging as solution-phase irradiation often leads to E/Z isomerization. A powerful strategy to control the stereochemical outcome is the use of covalent templates. By attaching two molecules of 3-(3,5-dimethylphenyl)prop-2-enoic acid to a rigid template, such as 1,8-dihydroxynaphthalene, the reactive double bonds can be pre-organized into a specific orientation ideal for cycloaddition.

Upon UV irradiation of this template-bound diester in the solid state, the [2+2] cycloaddition proceeds with high regio- and stereoselectivity, yielding a single diastereomer of the corresponding cyclobutane dicarboxylate. This product is typically a β-truxinic acid derivative (head-to-tail dimer). Subsequent hydrolysis of the ester linkages under basic conditions cleaves the product from the template, affording the pure, stereoisomerically defined dicarboxylic acid in high yield. This template-directed approach provides a reliable method for the synthesis of specific, symmetrical cyclobutane structures.

Table 3: Template-Directed Photodimerization of 3-(3,5-Dimethylphenyl)prop-2-enoic Acid

| Reactants | Conditions | Intermediate Product | Final Product | Stereochemistry |

| 3-(3,5-Dimethylphenyl)prop-2-enoic acid, 1,8-Dihydroxynaphthalene | 1. DCC-mediated esterification | 1,8-Naphthylene bis(3-(3,5-dimethylphenyl)acrylate) | β-truxinic acid derivative | syn-head-to-tail |

| 2. UV Irradiation (solid state) | Template-bound cyclobutane | |||

| 3. Basic Hydrolysis (e.g., KOH) |

Molecular Design and Structural Modification of 3 3,5 Dimethylphenyl Prop 2 Enoic Acid Derivatives

Design Principles for Modifying the (3,5-Dimethylphenyl) Moiety

The (3,5-dimethylphenyl) group is a key structural feature that significantly influences the molecule's interaction with biological targets. Modifications to this aromatic ring are typically guided by principles of structure-activity relationship (SAR) studies and bioisosteric replacement. cambridgemedchemconsulting.comyoutube.comnih.gov

Structure-Activity Relationship (SAR) Guided Design: The substitution pattern on the phenyl ring is critical for biological efficacy. The presence and position of substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are crucial for target binding. For instance, in a series of 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives, the introduction of various substituents on a phenyl acyl group led to significant differences in insecticidal activity. acs.org Specifically, a para-methoxy group enhanced activity against bean aphids, while a para-trifluoromethyl group was more effective against carmine (B74029) spider mites. acs.org This highlights the importance of substituent effects on activity and selectivity. Although this study focuses on a 2,5-dimethylphenyl analog, the principles are directly applicable to the 3,5-dimethylphenyl scaffold, suggesting that systematic exploration of substituents on the phenyl ring is a valid strategy for optimizing biological activity.

Bioisosteric Replacement: Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.comyoutube.comnih.gov This involves replacing a functional group with another that has similar physicochemical or topological properties. For the (3,5-dimethylphenyl) moiety, classical bioisosteric replacements could involve substituting one or both methyl groups with other small alkyl groups, halogens (e.g., chloro, bromo), or trifluoromethyl groups. cambridgemedchemconsulting.com These changes can modulate the compound's lipophilicity, metabolic stability, and binding interactions. For example, replacing a methyl group with a chlorine atom can enhance metabolic stability by blocking oxidative metabolism. youtube.com Non-classical bioisosteres might involve replacing the entire dimethylphenyl ring with other cyclic systems like pyridyl or thiophene (B33073) rings to alter electronic distribution and hydrogen bonding capabilities. cambridgemedchemconsulting.comyoutube.com

The carbamate (B1207046) group, which can be formed from phenolic derivatives, is noted for its ability to act as both a hydrogen bond donor and acceptor, favoring the formation of stable synthons in the solid state. researchgate.net This suggests that derivatization of a hydroxylated analog of 3-(3,5-dimethylphenyl)prop-2-enoic acid could be a viable strategy in crystal engineering and drug design.

Structural Diversification of the Prop-2-enoic Acid Chain

The prop-2-enoic acid chain offers multiple points for structural diversification to influence the molecule's reactivity, geometry, and ability to interact with biological targets. Key modifications include altering the carboxylic acid group, the alkene bond, and the alpha-carbon.

Modifications of the Carboxylic Acid Group: The carboxylic acid group is a common site for modification to improve pharmacokinetic properties, such as absorption and metabolic stability. It can be converted into a variety of functional groups, including:

Esters: Esterification of the carboxylic acid can produce prodrugs that are more lipophilic and can be hydrolyzed in vivo to release the active acidic drug.

Amides: Amide derivatives can be formed, which may exhibit different biological activities and improved stability compared to the parent acid.

Bioisosteres: The carboxylic acid can be replaced with non-classical isosteres like tetrazoles, phosphonic acids, or sulfonic acids, which mimic the acidic nature of the carboxyl group but may have different metabolic fates and target interactions. youtube.com

Alterations to the Alkene Bond and Alpha-Carbon: The α,β-unsaturated nature of the prop-2-enoic acid chain is a reactive site that can participate in Michael additions. Modifications at this position can lead to a wide range of derivatives. For instance, the double bond can be reduced to form the corresponding 3-(3,5-dimethylphenyl)propanoic acid, which would have a more flexible conformation. princeton.edu

Furthermore, the carbon atom alpha to the carboxylic acid can be functionalized. For example, asymmetric synthesis methods can be employed to introduce substituents at this position, leading to the formation of chiral centers and potentially enantioselective biological activity. scilit.comst-andrews.ac.uk

The table below summarizes potential modifications to the prop-2-enoic acid chain:

| Position of Modification | Type of Modification | Potential Outcome |

| Carboxylic Acid | Esterification | Prodrug formation, increased lipophilicity |

| Amidation | Altered biological activity, improved stability | |

| Bioisosteric Replacement (e.g., tetrazole) | Mimic acidity, altered pharmacokinetics | |

| Alkene Bond | Reduction | Increased conformational flexibility |

| Michael Addition | Covalent modification of biological targets | |

| Alpha-Carbon | Substitution | Introduction of chiral centers, stereoselective activity |

Synthesis of Advanced Heterocyclic Compounds Incorporating Dimethylphenylpropenoic Acid Scaffolds

The 3-(3,5-dimethylphenyl)prop-2-enoic acid scaffold is a versatile starting material for the synthesis of various heterocyclic compounds. The reactivity of the α,β-unsaturated carboxylic acid allows for cyclization reactions with different nucleophiles to form complex ring systems.

Pyridazinones are a class of heterocyclic compounds known for their wide range of biological activities. tandfonline.comresearchgate.net The synthesis of pyridazinone derivatives from 3-(3,5-dimethylphenyl)prop-2-enoic acid typically proceeds through the formation of a β-aroylpropionic acid intermediate. This intermediate can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield the desired pyridazinone ring. tandfonline.comidosi.org

The general synthetic route involves:

Friedel-Crafts Acylation: Reaction of 1,3-dimethylbenzene with maleic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(3,5-dimethylphenyl)-4-oxobut-2-enoic acid.

Cyclization with Hydrazine: The resulting β-aroylpropionic acid is then treated with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) under reflux conditions. This leads to the formation of a 4,5-dihydropyridazin-3(2H)-one derivative. idosi.org

Further modifications can be made to the pyridazinone ring. For example, the NH group of the pyridazinone can be alkylated or acylated to introduce various side chains, which can modulate the compound's biological activity. nih.gov

The following table outlines a general reaction scheme for the synthesis of pyridazinone derivatives:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,3-Dimethylbenzene, Maleic Anhydride | AlCl₃ | 4-(3,5-Dimethylphenyl)-4-oxobut-2-enoic acid |

| 2 | 4-(3,5-Dimethylphenyl)-4-oxobut-2-enoic acid | Hydrazine Hydrate, Ethanol, Reflux | 6-(3,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one |

Triazolopyridazines are fused heterocyclic systems that often exhibit interesting pharmacological properties. nih.govrsc.orgnih.gov These can be synthesized from pyridazinone precursors. A common synthetic strategy involves the following steps:

Thionation of Pyridazinone: The pyridazinone derivative is treated with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀), to convert the carbonyl group into a thiocarbonyl group, yielding a pyridazine-thione. mdpi.com

Reaction with Hydrazine: The pyridazine-thione is then reacted with hydrazine hydrate to form a hydrazono-pyridazine intermediate. mdpi.com

Cyclization to Triazolopyridazine: The hydrazono-pyridazine can then be cyclized to form the triazole ring. This can be achieved through various methods, such as reaction with carbon disulfide (CS₂) in the presence of a base, followed by acidification. researchgate.net

Alternatively, mesoionic oxazolo-pyridazinones, generated in situ from pyridazinone acids, can undergo [3+2] cycloaddition reactions with acetylenic dipolarophiles to form pyrrolo[1,2-b]pyridazines, which are structurally related to triazolopyridazines. nih.gov

Oxazinone Derivatives: Oxazinone rings can be synthesized from α,β-unsaturated keto acids. rsc.orgnih.govresearchgate.netnih.gov For instance, a 3-aroylprop-2-enoic acid can be reacted with hydroxylamine (B1172632) hydrochloride in a refluxing pyridine (B92270) to yield a 1,2-oxazin-6-one derivative. idosi.org The synthesis of 1,4-oxazinones has also been reported from α-ketoester and amino alcohol precursors. nih.gov These methods provide pathways to incorporate the (3,5-dimethylphenyl)prop-2-enoic acid scaffold into oxazinone heterocycles.

Furanone Derivatives: Furanones, particularly γ-butenolides, can be synthesized through various methods, including the annulation of α-keto acids with ketones. researchgate.net An alternative approach involves the organocatalytic asymmetric Michael addition of aldehydes to 2-furanones to produce highly functionalized chiral γ-lactones. rsc.org While not a direct cyclization of 3-(3,5-dimethylphenyl)prop-2-enoic acid, this compound could be a precursor to intermediates used in furanone synthesis.

Enantiomeric Synthesis and Isolation of Related Dimethylphenylpropenoic Acid Derivatives

The presence of chiral centers in drug molecules can lead to significant differences in pharmacological activity between enantiomers. Therefore, the enantiomeric synthesis and isolation of 3-(3,5-dimethylphenyl)prop-2-enoic acid derivatives are of great importance.

Chiral Resolution: Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org This is often achieved by forming diastereomeric salts with a chiral resolving agent. For a carboxylic acid like 3-(3,5-dimethylphenyl)prop-2-enoic acid, a chiral amine such as (R)-1-phenylethylamine or brucine (B1667951) can be used. wikipedia.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the separation and analysis of enantiomers. tandfonline.com

Asymmetric Synthesis: Asymmetric synthesis aims to produce a single enantiomer directly, avoiding the need for resolution. Several strategies can be employed for the asymmetric synthesis of derivatives of 3-(3,5-dimethylphenyl)prop-2-enoic acid:

Asymmetric Alkylation: Chiral oxazolidinones can be used as chiral auxiliaries to direct the asymmetric alkylation of propionic acid derivatives, leading to the synthesis of enantiomerically enriched 2-arylpropionic acids. scilit.com

Asymmetric Hydrogenation: The double bond of the prop-2-enoic acid can be asymmetrically hydrogenated using a chiral catalyst, such as a BINAP-ruthenium(II) complex, to produce a chiral 3-arylpropanoic acid.

Biocatalysis: Enzymes, such as lactate (B86563) dehydrogenases, can be used for the stereoselective reduction of α-keto acids to produce chiral α-hydroxy acids with high enantiomeric excess. nih.govresearchgate.net This approach could be applied to a precursor of the target compound.

The table below summarizes methods for obtaining enantiomerically pure derivatives:

| Method | Description | Example Reagents/Techniques |

| Chiral Resolution | Separation of a racemic mixture via diastereomers. | Chiral amines (e.g., (R)-1-phenylethylamine), Chiral HPLC |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Chiral auxiliaries (e.g., oxazolidinones), Chiral catalysts (e.g., BINAP-Ru), Enzymes (e.g., dehydrogenases) |

Preparation of Enantiomeric Bromolactones from Hex-4-enoic Acids

The synthesis of enantiomeric bromolactones from hex-4-enoic acid derivatives bearing a dimethylphenyl substituent is a well-established process that relies on a kinetically controlled bromolactonization reaction. nih.gov The starting materials for this transformation are the enantiomerically pure (S)- and (R)-3-(dimethylphenyl)hex-4-enoic acids. These precursors are typically synthesized from the corresponding enantiopure (E)-4-(dimethylphenyl)but-3-en-2-ols via a Johnson-Claisen rearrangement, followed by hydrolysis of the resulting ester. nih.gov

The core of the bromolactone synthesis involves the reaction of the enantiomeric hex-4-enoic acid with a brominating agent, most commonly N-bromosuccinimide (NBS), in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov A catalytic amount of acetic acid is often added to facilitate the reaction. nih.gov This process, known as bromolactonization, is an electrophilic addition reaction where the bromine adds to the double bond, followed by an intramolecular nucleophilic attack by the carboxylic acid group to form the lactone ring.

In a typical procedure, the enantiomeric (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid is dissolved in THF, and NBS is added to the solution. nih.gov The reaction is stirred at room temperature until the starting material is consumed. nih.gov The reaction mixture is then worked up by washing with saturated solutions of sodium bicarbonate and sodium chloride to remove unreacted reagents and byproducts. nih.gov

The bromolactonization of (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid yields a mixture of three main products: a γ-bromo-δ-lactone as the major product, and two isomeric δ-bromo-γ-lactones (cis and trans). nih.gov These products are then separated and purified by column chromatography on silica (B1680970) gel. nih.gov

Table 1: Products from the Bromolactonization of (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic Acid nih.gov

| Product Type | Description |

| γ-Bromo-δ-lactone | The major product of the reaction. |

| cis-δ-Bromo-γ-lactone | A minor, isomeric product. |

| trans-δ-Bromo-γ-lactone | A minor, isomeric product. |

The successful synthesis and separation of these bromolactones provide access to a range of stereochemically defined building blocks for further chemical modification.

Stereochemical Control in Derivatization

The stereochemical outcome of the bromolactonization reaction is a critical aspect of the derivatization process, as it determines the absolute configuration of the newly formed stereogenic centers in the lactone products. The control of stereochemistry is governed by the mechanism of the bromolactonization reaction itself. researchgate.netnih.gov

The reaction proceeds through the formation of a cyclic bromonium ion intermediate from the alkene. The subsequent intramolecular attack by the carboxylate oxygen is highly stereospecific and occurs in an anti-periplanar fashion with respect to the carbon-bromine bond. researchgate.net This mechanistic constraint dictates the relative and absolute configurations of the stereocenters at the carbon atoms that were originally part of the double bond.

For the enantiomeric (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acids, the bromolactonization is kinetically controlled. nih.gov The absolute configurations of the stereogenic centers in the major γ-bromo-δ-lactone products have been unequivocally determined through X-ray crystallographic analysis. nih.gov Based on the established mechanism of bromolactonization, the configurations of the minor cis and trans δ-bromo-γ-lactone products can also be assigned. researchgate.netnih.gov

The stereochemical integrity of the chiral center in the starting hex-4-enoic acid is maintained throughout the reaction and directs the formation of specific enantiomers of the bromolactone products. For instance, starting with the (S)-enantiomer of the acid leads to one set of enantiomeric products, while the (R)-enantiomer yields the corresponding mirror images.

Table 2: Stereochemical Details of Bromolactonization Products nih.gov

| Starting Material | Product | Absolute Configuration |

| (S,E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid | γ-Bromo-δ-lactone | (e.g., 4S,5S,6R) |

| (S,E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid | cis-δ-Bromo-γ-lactone | Determined by mechanism |

| (S,E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid | trans-δ-Bromo-γ-lactone | Determined by mechanism |

| (R,E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid | γ-Bromo-δ-lactone | (e.g., 4R,5R,6S) |

| (R,E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid | cis-δ-Bromo-γ-lactone | Determined by mechanism |

| (R,E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid | trans-δ-Bromo-γ-lactone | Determined by mechanism |

The ability to control the stereochemistry during the derivatization of 3-(dimethylphenyl)prop-2-enoic acid analogues is paramount for the development of chiral compounds with specific biological activities or material properties. The bromolactonization of corresponding hex-4-enoic acids represents a powerful tool for achieving this goal, providing access to a diverse array of enantiomerically pure lactones.

Structure Activity Relationship Sar Studies and Computational Investigations of Dimethylphenylprop 2 Enoic Acids

Elucidating SAR for Biological Activity in Related Compounds

The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and a double bond, offers multiple points for modification, leading to a wide array of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Understanding the SAR of this class of compounds is key to harnessing their therapeutic potential.

The type, number, and position of substituents on the phenyl ring of cinnamic acid derivatives dramatically influence their biological activity. The specific placement of the two methyl groups in 3-(3,5-Dimethylphenyl)prop-2-enoic acid is a defining feature that dictates its electronic and steric properties.

Research into various cinnamic acid derivatives has established several key SAR principles:

Nature of Substituents: The electronic properties of substituents are critical. For instance, studies on the antifungal activity of cinnamic acid derivatives have shown that the presence of an electron-withdrawing group on the phenyl ring can enhance the compound's efficacy. nih.gov Conversely, the methyl groups in 3-(3,5-dimethylphenyl)prop-2-enoic acid are electron-donating, which would modulate its activity in a different manner compared to derivatives with electron-withdrawing groups.

Positional Isomerism: The location of substituents is as important as their nature. Studies comparing isomers such as p-coumaric acid (4-hydroxycinnamic acid) and trans-o-coumaric acid (2-hydroxycinnamic acid) demonstrate that altering the substituent position leads to different molecular properties and interactions. sitp.ac.cn This highlights that the 3,5-disubstitution pattern creates a unique steric and electronic profile compared to other dimethyl-substituted isomers.

Rigidity and Analogs: Extending SAR studies to more rigid analogs has also proven fruitful. In the development of acetylcholinesterase inhibitors, it was found that replacing a flexible moiety with a more rigid indanone group could be done without a significant loss of potency, leading to the discovery of highly potent compounds. nih.gov

This table summarizes the observed effects of different substitution patterns on the phenyl ring of cinnamic acid derivatives based on findings from various studies.

| Compound/Derivative Class | Substituents | Observed Effect on Activity | Reference |

| General Antifungal Derivatives | Electron-withdrawing group | Enhanced antifungal activity | nih.gov |

| Isomeric Hydroxycinnamic Acids | Hydroxyl group at para or ortho position | Different THz absorption peaks, indicating distinct intermolecular interactions | sitp.ac.cn |

| Acetylcholinesterase Inhibitors | 5,6-dimethoxy-1-oxoindan moiety | High potency and selectivity for acetylcholinesterase over butyrylcholinesterase | nih.gov |

The geometry of a molecule is fundamental to its ability to interact with biological targets like enzymes and receptors. Cinnamic acids can exist as two geometric isomers, the E (trans) and Z (cis) forms, due to the rigid double bond in the prop-2-enoic acid side chain. nih.gov

E/Z Isomerism: The commonly available and studied cinnamic acid derivatives are typically the more stable E-isomers. nih.gov However, research involving the specific synthesis of Z-cinnamic acids has revealed that these isomers can have markedly different physical, chemical, and biological properties compared to their E-counterparts. The change in geometry profoundly affects how the molecule presents its functional groups for interaction, which can alter its binding affinity and efficacy. nih.gov For example, the performance of cinnamic acid derivatives as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry was shown to be quite different for each geometric isomer. nih.gov

Theoretical and Computational Chemistry Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For compounds like 3-(3,5-Dimethylphenyl)prop-2-enoic acid, theoretical methods provide a window into their behavior at the atomic level, complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to cinnamic acid and its derivatives to understand their fundamental properties.

Geometry Optimization and Electronic Properties: DFT is used to calculate the most stable (lowest energy) geometry of a molecule. It can also determine electronic properties such as partial atomic charges, which are crucial for understanding electrostatic interactions. nih.gov

Vibrational Analysis: DFT computations can predict the vibrational frequencies of a molecule. This information is used to interpret experimental spectroscopic data, such as that obtained from terahertz time-domain spectroscopy, and to identify the origins of specific absorption peaks which arise from intermolecular interactions. sitp.ac.cn

Analyte-Matrix Interactions: In the context of MALDI, DFT modeling has been used to investigate the optimized geometry and stereochemistry of both E- and Z-cinnamic acids, revealing factors that govern their interaction with analyte molecules. nih.gov

Molecular mechanics uses classical physics to model the potential energy of a molecular system as a function of its atomic coordinates. It is a computationally efficient method for predicting the preferred conformations and geometries of molecules. csbsju.edu

Conformational Analysis: Molecules are not static; they can rotate around single bonds, leading to various conformations. Molecular mechanics calculations tally the energies from bond stretching, angle bending, and torsional (dihedral) angles to find the lowest-energy conformers. csbsju.eduyoutube.com For 3-(3,5-Dimethylphenyl)prop-2-enoic acid, this would involve exploring the rotation around the single bond connecting the phenyl ring to the acrylic acid moiety to predict its most stable three-dimensional shape.

Energy Minima: These calculations help identify "local energy minima," which are stable conformations. More advanced techniques can ensure the discovery of the "global energy minimum," representing the most stable conformation of the molecule. csbsju.edu This information is vital for understanding how the molecule will present itself to a biological target.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by calculating the trajectory of atoms and molecules over time based on a classical force field. This method is particularly useful for studying the interaction between a potential drug molecule and its biological target.

Binding Stability: After a ligand is computationally "docked" into the active site of a protein, MD simulations are used to assess the stability of this binding pose. nih.govgenominfo.org If the ligand remains stably bound in the active site throughout the simulation, it provides confidence in the predicted binding mode. Studies on cinnamic acid derivatives as potential inhibitors of the matrix metalloproteinase-9 (MMP-9) enzyme have used MD simulations to confirm the stability of the top-ranked compounds in the enzyme's catalytic domain. consensus.appnih.govnih.gov

Interaction Analysis: MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein over time. genominfo.org This helps to understand the key residues and forces responsible for the binding affinity.

Conformational Changes: These simulations can also reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic view of the molecular recognition process. researchgate.net

The table below summarizes findings from computational studies on cinnamic acid derivatives, illustrating the power of these methods.

| Computational Method | System Studied | Key Findings | Reference |

| Molecular Dynamics (MD) | Cinnamic acid derivatives with MMP-9 enzyme | Top-ranked inhibitors (Cynarin, Chlorogenic acid) showed stable docked poses over 10 ns simulations with low root-mean-square deviations (RMSD). | nih.gov, genominfo.org |

| Molecular Dynamics (MD) | Cinnamic acid derivatives with Leishmania major DHFR-TS | Promising hits showed a high degree of structural stability and minimal fluctuations when bound to the enzyme's active site. | researchgate.net |

| Density Functional Theory (DFT) | E- and Z-Cinnamic Acids | Revealed factors governing analyte-matrix interaction in MALDI-MS based on optimized geometry and stereochemistry. | nih.gov |

| Monte Carlo Simulation | Cinnamic acid in Layered Double Hydroxide | Showed the existence of intermolecular π-π interactions stabilizing the arrangement of cinnamic acid molecules. | mdpi.com, researchgate.net |

In Vitro Biological Activity and Mechanistic Insights of Dimethylphenylprop 2 Enoic Acid Analogs

Enzyme Inhibition Potentials of Related Compounds

Cinnamic acid derivatives and related structures have demonstrated the ability to inhibit various enzymes, suggesting a mechanism for their observed biological effects.

Lipoxygenase Inhibition

Analogs of 3-(3,5-Dimethylphenyl)prop-2-enoic acid, specifically other cinnamic acid derivatives, have been identified as potent inhibitors of lipoxygenases. For instance, novel caffeic acid derivatives have been shown to be extremely potent inhibitors of 12-lipoxygenase. acs.org This inhibitory action is significant as lipoxygenases are involved in inflammatory pathways. The structural similarities between these active compounds and 3-(3,5-Dimethylphenyl)prop-2-enoic acid suggest that it may also possess lipoxygenase inhibitory activity.

Other Enzyme Targets

Beyond lipoxygenase, cinnamic acid derivatives have been investigated for their inhibitory effects on other enzymes. Studies have shown that certain derivatives can inhibit intestinal α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Specifically, caffeic acid, ferulic acid, and isoferulic acid were found to be potent inhibitors of intestinal maltase. nih.gov However, these same compounds were inactive against pancreatic α-amylase. nih.gov This selective inhibition highlights the specific structure-activity relationships that govern the interaction of these compounds with their enzymatic targets.

Antiproliferative and Cytotoxic Effects in Cancer Cell Models

A significant area of research for dimethylphenylprop-2-enoic acid analogs has been their potential as anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of and induce cytotoxicity in various cancer cell lines.

Efficacy Against Canine Lymphoma/Leukemia Cell Lines (D17, CLBL-1, CLB70, GL-1)

Research into enantiomeric bromolactones derived from a structurally similar compound, (E)-3-(2',5'-dimethylphenyl)hex-4-enoic acid, has shown significant antiproliferative activity against four canine cancer cell lines: D17 (osteosarcoma), CLBL-1 (B-cell lymphoma), CLB70 (B-cell lymphoma), and GL-1 (B-cell leukemia). nih.gov The study found that the most active compounds were the enantiomers of trans δ-bromo-γ-lactones, followed by the cis isomers and γ-bromo-δ-lactones. nih.gov Notably, stereoisomers with an S configuration at the C-4 position exhibited higher activity than their R configuration enantiomers. nih.gov Another study on iodolactone derivatives also reported cytotoxic effects against these cell lines, with IC50 values indicating potent activity. mdpi.com

Table 1: Antiproliferative Activity of (E)-3-(2',5'-dimethylphenyl)hex-4-enoic acid Bromolactone Analogs Against Canine Cancer Cell Lines

| Cell Line | Compound Type | Observation |

| D17 | Enantiomeric bromolactones | Significant antiproliferative activity. nih.gov |

| CLBL-1 | Enantiomeric bromolactones | Significant antiproliferative activity. nih.gov |

| CLB70 | Enantiomeric bromolactones | Significant antiproliferative activity. nih.gov |

| GL-1 | Enantiomeric bromolactones | Significant antiproliferative activity. nih.gov |

Activity in Human Cancer Cell Lines (e.g., Jurkat)

The same enantiomeric bromolactones derived from (E)-3-(2',5'-dimethylphenyl)hex-4-enoic acid also demonstrated significant antiproliferative activity against the human Jurkat T-cell leukemia cell line. nih.gov This cross-species activity suggests a conserved mechanism of action. As with the canine cell lines, the trans δ-bromo-γ-lactones were the most potent, and the S configuration at C-4 was associated with higher activity. nih.gov

Table 2: Antiproliferative Activity of (E)-3-(2',5'-dimethylphenyl)hex-4-enoic acid Bromolactone Analogs Against Human Jurkat Cell Line

| Cell Line | Compound Type | Observation |

| Jurkat | Enantiomeric bromolactones | Significant antiproliferative activity. nih.gov |

Antimicrobial Properties of Related Structures

The 2,5-dimethylphenyl scaffold, a key structural feature of the parent compound's analogs, is present in many compounds with known antimicrobial activity. mdpi.com Research has explored the potential of N-2,5-dimethylphenylthioureido acid derivatives as novel antimicrobial agents. These compounds have shown activity against multidrug-resistant Gram-positive pathogens. mdpi.com For example, specific derivatives displayed favorable activity against vancomycin-resistant E. faecium. mdpi.com Furthermore, certain synthesized compounds exhibited broad-spectrum antifungal activity against drug-resistant Candida strains. mdpi.com The general class of phenolic acids, which includes cinnamic acid derivatives, tends to show stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Antibacterial Activity (e.g., against Staphylococcus aureus)

Analogs of 3-(3,5-Dimethylphenyl)prop-2-enoic acid, like caffeic acid and ferulic acid, have demonstrated antibacterial effects against Staphylococcus aureus. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to disrupt bacterial cell membrane integrity, leading to the leakage of cellular electrolytes. nih.gov

Research has shown that the minimal inhibitory concentration (MIC) of caffeic acid against S. aureus can range from 256 µg/mL to 1024 µg/mL. nih.gov In one study, the MIC for caffeic acid against S. aureus CECT 976 was reported as 1250 μg/mL, while for gallic acid, it was 1750 μg/mL. nih.gov The minimum bactericidal concentration (MBC) for both of these phenolic acids was found to be in the range of 2500–5500 μg/mL. nih.gov Furthermore, some studies have indicated that these compounds can alter the morphology of bacterial cells. nih.gov

The antibacterial mechanism of certain compounds can also involve the inhibition of key metabolic enzymes. For instance, some antibacterial agents have been shown to inhibit succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), which are crucial enzymes in the tricarboxylic acid (TCA) cycle of pathogenic bacteria, thereby affecting their energy metabolism. mdpi.com Another mechanism of antibacterial action can be the inhibition of DNA topoisomerase II, an enzyme essential for DNA replication and repair. mdpi.com

Table 1: Antibacterial Activity of Phenolic Acids against *Staphylococcus aureus*| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Caffeic Acid | S. aureus | 256 - 1024 | Not Reported | nih.gov |

| Caffeic Acid | S. aureus CECT 976 | 1250 | 2500 - 5500 | nih.gov |

| Ferulic Acid | S. aureus CECT 976 | Not Reported | Not Reported | nih.gov |

| Gallic Acid | S. aureus CECT 976 | 1750 | 2500 - 5500 | nih.gov |

Antifungal Activity (e.g., against Fusarium graminearum, Aspergillus niger, Alternaria sp.)

Analogs of 3-(3,5-Dimethylphenyl)prop-2-enoic acid have also been investigated for their antifungal properties against various phytopathogenic fungi. For instance, certain isolated compounds have demonstrated efficacy against several Fusarium species, including F. graminearum. mdpi.com The antifungal activity of these compounds is often pathogen-specific. mdpi.com

In one study, a flavone (B191248) derivative showed strong activity against F. proliferatum with a MIC of 0.01 mg/mL, while another compound was active against all tested Fusarium pathogens with MIC values less than 0.63 mg/mL. mdpi.com Some of these natural compounds exhibited stronger inhibitory activity against certain Fusarium species than the conventional antifungal agent, Amphotericin B. mdpi.com

Antifungal peptides have also been shown to be effective against Fusarium graminearum, with most conidia being killed within 6 hours of treatment at a concentration of 50 µg/ml. nih.gov For germinating conidia of F. graminearum, a higher concentration of 238 µg/ml was required for 90% growth inhibition. nih.gov

Commercial plant extracts have also been tested against Alternaria alternata. arpgweb.com Extracts from Thymus vulgaris and Ricinus communis showed significant antifungal activity, with inhibition zones of 54 mm at concentrations of 2.5, 5, and 12.5 µl/ml. arpgweb.com

Table 2: Antifungal Activity of Various Compounds against Selected Fungi| Compound/Extract | Fungus | Activity/MIC | Reference |

|---|---|---|---|

| 5-hydroxy-7,4′-dimethoxyflavone | F. proliferatum | 0.01 mg/mL | mdpi.com |

| Maslinic acid | F. oxysporum, F. subglutinans, F. solani, F. graminearum | <0.63 mg/mL | mdpi.com |

| Synthetic Cationic Peptide (JH8944) | F. graminearum (conidia) | 50 µg/ml (most conidia killed within 6h) | nih.gov |

| Synthetic Cationic Peptide (JH8944) | F. graminearum (germinating conidia) | 238 µg/ml (90% inhibition) | nih.gov |

| Thymus vulgaris Extract | A. alternata | 54 mm inhibition zone | arpgweb.com |

| Ricinus communis Extract | A. alternata | 54 mm inhibition zone | arpgweb.com |

Interactions with Biological Membranes

The interaction of small molecules with biological membranes is a key factor in their biological activity. This includes their localization within the membrane and their effects on the lipid bilayer.

Investigation of Membrane Localization in Erythrocytes

Effects on Hydrophobic and Hydrophilic Regions of Lipid Bilayers

Analogs of 3-(3,5-Dimethylphenyl)prop-2-enoic acid, such as phenolic acids, are known to interact with and disrupt bacterial cell membranes. nih.gov This interaction can lead to increased membrane permeability and leakage of intracellular components. nih.gov

Analytical and Spectroscopic Characterization of 3 3,5 Dimethylphenyl Prop 2 Enoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, MS, FTIR, and UV-Visible spectroscopy provide detailed information about the connectivity of atoms, functional groups, and conjugated systems within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3,5-Dimethylphenyl)prop-2-enoic acid, both ¹H and ¹³C NMR are used to confirm the structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The trans-configuration of the alkene protons is confirmed by a large coupling constant (J), typically around 16 Hz. The signals for the aromatic protons and the two methyl groups on the phenyl ring are also characteristic.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org The chemical shifts are influenced by the electronic environment of each carbon. libretexts.org Key signals include those for the carboxyl carbon, the alkene carbons, and the distinct carbons of the 3,5-dimethylated phenyl ring. libretexts.orghmdb.ca

While specific experimental data for 3-(3,5-Dimethylphenyl)prop-2-enoic acid is not widely published, the expected chemical shifts can be predicted based on data from analogous compounds such as 3,5-Dimethylbenzoic acid chemicalbook.comchemicalbook.com and other substituted cinnamic acids. rsc.org

Predicted NMR Data for 3-(3,5-Dimethylphenyl)prop-2-enoic Acid Predicted values are based on established chemical shift theory and data from analogous compounds. Solvent: CDCl₃.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | Singlet, broad |

| Vinylic Proton (Ar-CH=) | ~7.7 | Doublet (J ≈ 16 Hz) |

| Vinylic Proton (=CH-COOH) | ~6.4 | Doublet (J ≈ 16 Hz) |

| Aromatic Protons (H2, H6) | ~7.2 | Singlet |

| Aromatic Proton (H4) | ~7.0 | Singlet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~172 |

| Vinylic Carbon (Ar-C=) | ~147 |

| Phenyl C1 | ~134 |

| Phenyl C3, C5 | ~138 |

| Phenyl C4 | ~130 |

| Phenyl C2, C6 | ~127 |

| Vinylic Carbon (=C-COOH) | ~118 |

Mass Spectrometry (MS), including LC-MS and GC-MS

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For 3-(3,5-Dimethylphenyl)prop-2-enoic acid (Molecular Weight: 176.21 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 176. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 175.

Common fragmentation patterns for cinnamic acids involve cleavages of the carboxylic acid group and the propenoic chain. libretexts.org Key fragmentation pathways include:

Loss of a hydroxyl radical (-OH): [M-17]⁺

Loss of a carboxyl group (-COOH): [M-45]⁺, leading to the formation of a styryl cation.

Decarboxylation (loss of CO₂): [M-44]⁺, particularly from the [M-H]⁻ ion in tandem MS (MS/MS). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is highly effective for analyzing cinnamic acid derivatives in complex mixtures, allowing for their sensitive and selective quantification. researchgate.netmassbank.eunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. For analysis by GC-MS, volatile derivatives of the carboxylic acid, such as trimethylsilyl (B98337) (TMS) esters, are often prepared to improve chromatographic performance. nih.govnih.gov The fragmentation patterns of these derivatives can be used for definitive identification. nist.govnih.gov

Expected Mass Spectrometry Fragments for 3-(3,5-Dimethylphenyl)prop-2-enoic Acid

| Ion | m/z (Nominal Mass) | Description |

|---|---|---|

| [M]⁺ | 176 | Molecular Ion |

| [M-OH]⁺ | 159 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 131 | Loss of carboxyl group |

| [M-H]⁻ | 175 | Deprotonated molecule |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups.

For 3-(3,5-Dimethylphenyl)prop-2-enoic acid, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The presence of a carboxylic acid dimer in the solid state is often indicated by a very broad O-H stretching band.

Characteristic FTIR Absorption Bands for 3-(3,5-Dimethylphenyl)prop-2-enoic Acid Based on characteristic frequencies for functional groups and data from similar compounds. nist.govnih.gov

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (dimer) |

| 3100-3000 | C-H stretch | Aromatic & Vinylic |

| 2980-2850 | C-H stretch | Methyl |

| ~1700-1680 | C=O stretch | Carboxylic Acid (conjugated) |

| ~1630 | C=C stretch | Alkene (vinylic) |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~980 | C-H bend (out-of-plane) | trans-Alkene |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for its color, or in this case, its UV absorption. chemicalbook.com

The primary chromophore in 3-(3,5-Dimethylphenyl)prop-2-enoic acid is the cinnamoyl system, where the phenyl ring is conjugated with the carbon-carbon double bond and the carbonyl group of the carboxylic acid. This extended π-system allows for π → π* electronic transitions upon absorption of UV radiation.

Unsubstituted trans-cinnamic acid typically shows a strong absorption maximum (λmax) around 270-280 nm. researchgate.net Substituents on the phenyl ring can cause a shift in this maximum wavelength. While specific experimental data for 3-(3,5-Dimethylphenyl)prop-2-enoic acid is limited, its λmax is expected to be in a similar range, confirming the presence of the conjugated cinnamoyl chromophore. The absorption is sensitive to the solvent and the pH of the medium. sielc.comnih.gov

Expected UV-Visible Absorption Data

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|

Advanced Characterization Methods

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, more advanced techniques are required.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a detailed 3D model of the molecule.

This technique provides the absolute configuration, bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and π-stacking. For cinnamic acid derivatives, X-ray crystallography confirms the trans geometry of the double bond and reveals how the molecules pack in the crystal lattice. A common structural motif is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov

While a crystal structure for 3-(3,5-Dimethylphenyl)prop-2-enoic acid is not publicly available, data from closely related compounds like 3,4-Dimethoxycinnamic acid provides insight into the expected crystal packing and molecular geometry. nih.gov

Crystallographic Data for an Analogous Compound: 3,4-Dimethoxycinnamic Acid Data from Mishra, M. K., et al. (2015). IUCrJ, 2(6), 653-660. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 11.216 |

| b (Å) | 8.214 |

| c (Å) | 14.073 |

| β (°) | 109.99 |

| Volume (ų) | 1217.4 |

Fluorescence Spectroscopy for Investigating Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between fluorescent molecules and other substances. In the context of cinnamic acid derivatives, it provides valuable insights into their binding with macromolecules such as proteins and cyclodextrins. These interactions are often investigated by monitoring the quenching of intrinsic fluorescence of proteins, like serum albumins, upon the addition of the cinnamic acid derivative.

The binding of cinnamic acid derivatives to serum albumins has been a subject of significant research. chemicalbook.com For instance, studies on 4-(dimethylamino) cinnamic acid (DMACA) and trans-ethyl p-(dimethylamino) cinnamate (B1238496) (EDAC) have shown that these molecules can bind to albumins, causing a quenching of the protein's natural tryptophan fluorescence. chemicalbook.com This quenching can be analyzed using the Stern-Volmer equation, which helps in determining the nature of the quenching process (static or dynamic) and calculating the quenching constant. chemicalbook.com

Research has demonstrated that the binding of these derivatives is often a spontaneous process, primarily driven by entropy changes, and typically occurs in a 1:1 stoichiometric ratio with the protein. chemicalbook.com The binding constants are generally in the order of 10^4 M^-1, indicating a moderate binding affinity. chemicalbook.comepa.gov Such studies are crucial as they reveal how these compounds might be transported and distributed in biological systems.

Furthermore, fluorescence spectroscopy, in conjunction with techniques like UV-Vis spectroscopy and molecular docking, has been employed to study the inclusion complexes of cinnamic acid derivatives with cyclodextrins. bldpharm.com These studies show that derivatives like caffeic acid, ferulic acid, and p-coumaric acid can form 1:1 inclusion complexes with β-cyclodextrin. bldpharm.com The formation of these complexes can enhance the solubility and stability of the cinnamic acid derivatives. bldpharm.com

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of cinnamic acid and its derivatives. bldpharm.com It is routinely used for their separation and quantification in various matrices, including plant extracts and biological fluids. bldpharm.com Reversed-phase HPLC is the most common mode of separation, typically employing a C18 stationary phase.

The mobile phase in HPLC for cinnamic acid derivatives usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often acidified with phosphoric acid or formic acid to ensure the analytes are in their non-ionized form, which promotes retention on the nonpolar stationary phase. Detection is most commonly performed using a UV detector, as the aromatic ring and the conjugated double bond in these compounds lead to strong UV absorbance.

For instance, a typical HPLC method for the separation of cinnamic acid might use a C18 column with a gradient elution of methanol (B129727) and water, with UV detection at approximately 280 nm. The retention time of the compound is a key parameter for its identification. The separation of cis and trans isomers of cinnamic acid has also been successfully achieved using reversed-phase HPLC, with the trans isomer typically having a longer retention time.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of cinnamic acid derivatives, which would be a starting point for developing a method for 3-(3,5-Dimethylphenyl)prop-2-enoic acid.

Table 1: Illustrative HPLC Parameters for Cinnamic Acid Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | C18 | LiChrosorb |

| Mobile Phase | Methanol/Water (gradient) | Methanol:Acetonitrile:2% Acetic Acid (20:50:30, v/v) | Methanol/Water with Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |

| Detection | UV at 254 nm | UV at 292 nm | UV at 280 nm |

| Analyte Example | trans-Cinnamic acid | Cinnamic acid and Cinnamaldehyde | Phenolic acids |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This technique is particularly well-suited for the complex analysis of natural products and the rapid screening of chemical libraries.

UPLC, often coupled with mass spectrometry (UPLC-MS), has been effectively used for the comprehensive profiling of cinnamic acid derivatives in plant extracts. For example, a UPLC-Q-TOF-MS^E (Quadrupole Time-of-Flight Mass Spectrometry) method has been developed for the rapid screening and identification of a wide range of metabolites, including cinnamic acid derivatives, in Cinnamomum tamala leaves.

Similar to HPLC, UPLC methods for these compounds typically use a C18 stationary phase and a gradient elution with acetonitrile and water, often containing a small amount of formic acid to improve peak shape and ionization efficiency for mass spectrometry. The increased resolution of UPLC is advantageous for separating structurally similar isomers and for resolving complex mixtures.

A UPLC-DAD (Diode Array Detector) method has been validated for the quantitative analysis of trans-cinnamic acid, coumarin, trans-cinnamaldehyde, and eugenol (B1671780) in cinnamon flavoring powder. This method demonstrates the capability of UPLC for rapid and accurate quality control applications.

The following interactive data table provides an example of UPLC conditions that could be adapted for the analysis of 3-(3,5-Dimethylphenyl)prop-2-enoic acid.

Table 2: Representative UPLC Parameters for Cinnamic Acid Derivatives

| Parameter | Condition 1 |

|---|---|

| Stationary Phase | C18 column |

| Mobile Phase | Acetonitrile/Water (gradient) |

| Detection | Diode Array Detector (DAD) at 280 nm |

| Analyte Examples | trans-Cinnamic acid, Coumarin, trans-Cinnamaldehyde, Eugenol |

| Application | Quantification in flavoring powder |

Q & A

Q. What are best practices for detecting trace impurities in batches for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.